![molecular formula C21H21Cl2N3O2 B5231738 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5231738.png)
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione, also known as BDPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDPP is a derivative of the antipsychotic drug, haloperidol, and has been found to exhibit potent dopamine D2 receptor antagonist activity.
Mecanismo De Acción
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by blocking dopamine D2 receptors in the brain. This leads to a decrease in dopamine neurotransmission, which is believed to be responsible for the antipsychotic, anticonvulsant, and analgesic effects of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been found to exhibit a number of biochemical and physiological effects. It has been found to decrease dopamine neurotransmission in the brain, which is believed to be responsible for its antipsychotic effects. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has also been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is believed to be responsible for its anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It exhibits potent dopamine D2 receptor antagonist activity, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione also exhibits anticonvulsant and analgesic properties, which makes it a useful tool for studying the mechanisms underlying epilepsy and chronic pain, respectively. However, 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, it has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective dopamine D2 receptor antagonists based on the structure of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione in vivo. This will help to better understand its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, the study of the biochemical and physiological effects of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione on other neurotransmitter systems, such as serotonin and norepinephrine, may lead to the development of new drugs for the treatment of depression and anxiety disorders. Overall, the study of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has the potential to lead to the development of new and effective drugs for the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione involves a multi-step process starting from the commercially available 3,4-dichlorophenylacetic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-benzylpiperidine to form 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit potent dopamine D2 receptor antagonist activity, which makes it a potential candidate for the treatment of schizophrenia. 3-(4-benzyl-1-piperazinyl)-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione has also been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain, respectively.
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-17-7-6-16(12-18(17)23)26-20(27)13-19(21(26)28)25-10-8-24(9-11-25)14-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKWEAMRHBBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.